molecular formula C13H12BrF3N4OS B2664752 4-bromo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034381-78-5

4-bromo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2664752
CAS No.: 2034381-78-5
M. Wt: 409.23
InChI Key: HPXYSTZRDBHZHB-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule. It is related to a class of compounds known as [1,2,4]triazolo[4,3-a]pyridine derivatives . These compounds have been studied for their potential as bromodomain inhibitors, which are promising therapeutic targets for treating various diseases, including cancers .


Synthesis Analysis

An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound; 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . The process involved chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are similar in structure to the specified compound, can be synthesized using both conventional chemical methods and modern microwave techniques. This approach offers higher yields in shorter times than traditional methods (Youssef, Azab, & Youssef, 2012).

  • Heterocyclic Compound Synthesis : The compound is part of a group used in the synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives. These processes are integral to the development of compounds with potential biological activities (Abunada et al., 2008).

  • Metal-Free Synthesis of Biologically Important Structures : The synthesis of biologically important structures like 1,2,4-triazolo[1,5-a]pyridines can be performed through direct metal-free oxidative N-N bond formation. This method is notable for its short reaction time and high yields (Zheng et al., 2014).

Biological and Pharmacological Applications

  • Cardiovascular Agents : Certain 1,2,4-triazolo[1,5-a]pyrimidines, which are structurally related, have shown promise as cardiovascular agents, exhibiting coronary vasodilating and antihypertensive activities. This suggests potential therapeutic applications in cardiovascular diseases (Sato et al., 1980).

  • Microbiological Activity : Some novel spiro heterocycles containing a triazine nucleus, to which the compound is structurally related, have been synthesized and demonstrated inhibitory action against gram-positive and gram-negative microorganisms. This indicates potential use in developing antimicrobial agents (Dabholkar & Ravi, 2010).

Mechanism of Action

Compounds containing [1,2,4]triazolo[4,3-a]pyridine derivatives have been proposed as bromodomain inhibitors with micromolar IC50 values . Bromodomains, such as those found in BRD4, recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .

Future Directions

The future research directions for this compound could involve further exploration of its potential as a bromodomain inhibitor . Given the promising therapeutic potential of bromodomain inhibitors for treating various diseases, including cancers , this compound could be a valuable subject of future research.

Properties

IUPAC Name

4-bromo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrF3N4OS/c14-8-4-9(23-6-8)12(22)18-5-11-20-19-10-3-7(13(15,16)17)1-2-21(10)11/h4,6-7H,1-3,5H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXYSTZRDBHZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C3=CC(=CS3)Br)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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